

Sotrastaurin N-desmethyl-sotrastaurin metabolite formation

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Compound Focus: Sotrastaurin

CAS No.: 425637-18-9

Cat. No.: S548501

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Quantitative Data on Sotrastaurin and its Metabolite

The tables below summarize key quantitative data from the clinical pharmacokinetics overview and the bioanalytical method validation [1] [2] [3].

Table 1: Clinical Pharmacokinetic Profile at Steady State This table shows data from renal transplant patients receiving twice-daily doses.

Parameter	Value at 200 mg	Value at 300 mg	Notes
Average Predose Blood Concentration	~600 ng/mL	~900 ng/mL	Measured using a validated LC-MS/MS method [2]
Active Metabolite (N-desmethyl-sotrastaurin) Exposure	<5% of parent drug exposure	<5% of parent drug exposure	Present at low concentrations [2]
Elimination Half-life (Parent Drug)	~6 hours	~6 hours	Average value [2]

Table 2: Key Parameters of the Validated Bioanalytical Method This table outlines the performance of the HPLC-MS/MS method for simultaneous quantification [1].

Parameter	Specification
Analytical Technique	Liquid Chromatography / Tandem Mass Spectrometry (HPLC-MS/MS)
Quantification Range	3.00 - 1200 ng/mL
Lower Limit of Quantification (LLOQ)	3.00 ng/mL
Sample Volume	300 µL
Chromatographic Runtime	3.5 min
Inter-run Bias (Sotrastaurin)	-4.4% to 0.4%
Inter-run Variability (Sotrastaurin)	1.8% to 2.5%
Inter-run Bias (N-desmethyl-sotrastaurin)	1.6% to 2.3%
Inter-run Variability (N-desmethyl-sotrastaurin)	2.7% to 3.9%

Detailed Experimental Protocol

The following is the detailed methodology for the simultaneous quantification of **Sotrastaurin** and N-desmethyl-**sotrastaurin** in human blood, as validated in the 2012 study [1].

- **Chromatography**

- **Column:** Reversed-phase C₁₈ (50 mm × 4.6 mm, 5 µm particle size).
- **Column Temperature:** 40 ± 3 °C.
- **Mobile Phase:** A mixture of 2 mM ammonium acetate in water (pH adjusted to 4.5), methanol, and acetonitrile in a volume ratio of 25:15:60.
- **Flow Rate:** 1.0 mL/min.

- **Mass Spectrometry Detection**

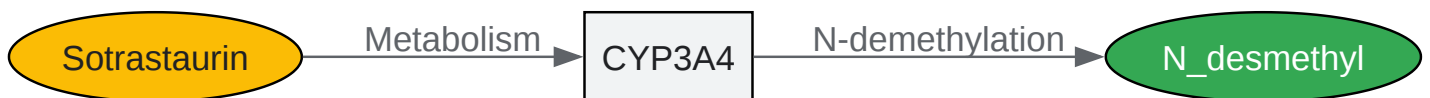
- **Ionization Mode:** Electrospray Ionization (ESI), positive mode.
- **Detection Mode:** Multiple Reaction Monitoring (MRM).
- **Sample Anticoagulant:** The method was validated using K₃EDTA and cross-validated with Li-Heparin and Na-Heparin.

- **Method Validation** The validation was performed according to the FDA's "Guidance for Industry, Bioanalytical Method Validation" and demonstrated:

- **Specificity:** The method was confirmed to be specific for both analytes, with no significant interference from other components in the blood matrix.
- **Recovery:** The method achieved high absolute recovery for both compounds.
- **Sensitivity and Linearity:** The method was validated as accurate and precise across the entire range of 3.00 to 1200 ng/mL.

Metabolic Pathway Visualization

The diagram below illustrates the primary metabolic pathway for **Sotrastaurin**, generating its key active metabolite.



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Diagram: CYP3A4-mediated formation of N-desmethyl-sotrastaurin.

Context and Limitations of the Information

- **Drug Development Status:** **Sotrastaurin** was an **investigational immunosuppressant** as of the source publications, having only reached Phase II clinical trials [2]. Its current status is uncertain.
- **Clinical Pharmacokinetics:** **Sotrastaurin** is primarily metabolized by the **CYP3A4** enzyme system [2]. It is a substrate and modulator of other drugs, meaning it can interact with medications like cyclosporine, ketoconazole, everolimus, and tacrolimus [2].

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References

1. Validation of a Liquid chromatography/tandem Mass ... [pubmed.ncbi.nlm.nih.gov]
2. Overview of sotrastaurin clinical pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
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